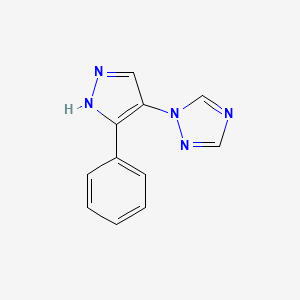

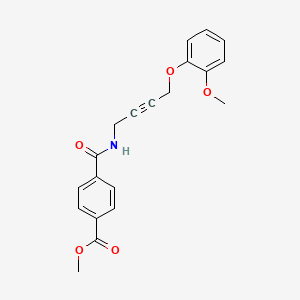

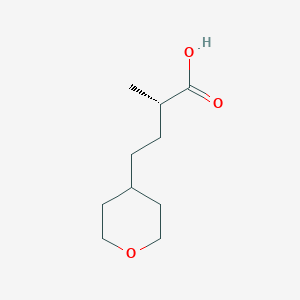

![molecular formula C22H25N3O4 B2551905 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946209-27-4](/img/structure/B2551905.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group linked by an oxalamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Benzodioxan-6-amine was used in the synthesis of N - (2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins having anti-tumor activity and dioxanoacridinones . Another synthesis route involved using 2,3-dihydroxybenzoic acid as an initial material .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the overall geometry of the molecule is largely planar but slightly kinked .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. These include alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the density of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is 1.3±0.1 g/cm3, and its boiling point is 291.4±39.0 °C at 760 mmHg .Scientific Research Applications

Phytochemical Constituents and Alkaloids

Research on compounds with similar structures, such as dihydroisoquinoline-N-oxide alkaloids, has been conducted to explore their phytochemical properties. For example, a study by Elkhamlichi et al. (2017) on the seeds of Calycotome villosa subsp. intermedia led to the isolation of a new dihydroisoquinoline-N-oxide alkaloid, which was elucidated using extensive spectroscopic analysis and X-ray diffraction analysis (Elkhamlichi et al., 2017). Such studies highlight the diverse applications of complex organic compounds in understanding plant-based phytochemicals and their potential uses.

Heterocyclic Compounds and Synthesis Methods

The synthesis and biological evaluation of heterocyclic compounds, including quinazolines and isoquinolines, are a significant area of research. For instance, Sobarzo-Sánchez et al. (2010) explored new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, demonstrating the versatility of these compounds in chemical synthesis and their potential biological applications (Sobarzo-Sánchez et al., 2010). Such studies are crucial for developing novel synthetic pathways and understanding the biological relevance of these compounds.

Antitumor Activity and Molecular Docking Studies

Research into the antitumor activity of related compounds, such as quinazolinones, provides insights into the potential therapeutic applications of complex organic molecules. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity and demonstrating significant potency compared to known controls. Molecular docking studies further elucidated their mechanisms of action, contributing to the understanding of how such compounds can be used in cancer therapy (Al-Suwaidan et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-25-10-2-3-16-13-15(4-6-18(16)25)8-9-23-21(26)22(27)24-17-5-7-19-20(14-17)29-12-11-28-19/h4-7,13-14H,2-3,8-12H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETJMMWSBRGGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

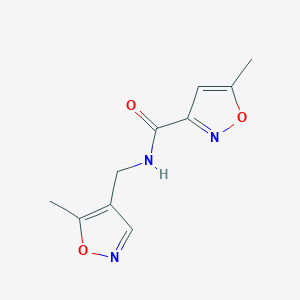

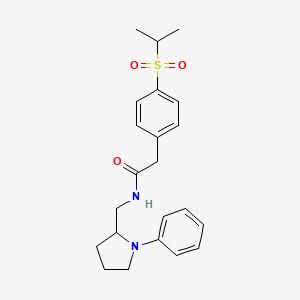

![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)

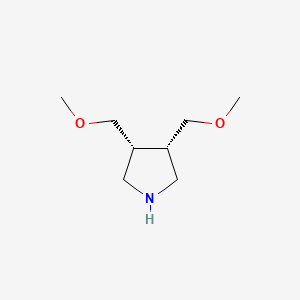

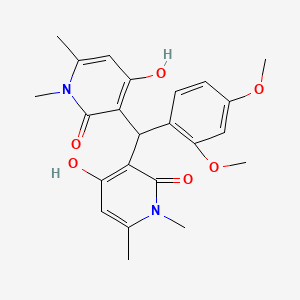

![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)

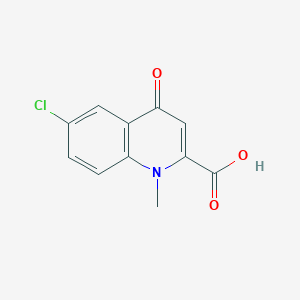

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)

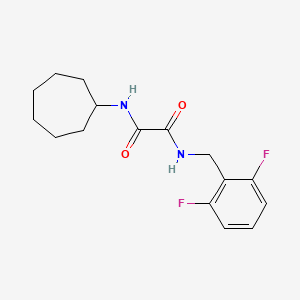

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)